Cas no 2228921-54-6 (O-2-(2-chloro-6-methylpyridin-4-yl)propylhydroxylamine)

O-2-(2-chloro-6-methylpyridin-4-yl)propylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-2-(2-chloro-6-methylpyridin-4-yl)propylhydroxylamine
- 2228921-54-6
- O-[2-(2-chloro-6-methylpyridin-4-yl)propyl]hydroxylamine
- EN300-1995414
-
- インチ: 1S/C9H13ClN2O/c1-6(5-13-11)8-3-7(2)12-9(10)4-8/h3-4,6H,5,11H2,1-2H3
- InChIKey: QIADGYSKPCHKJJ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC(C)=N1)C(C)CON
計算された属性
- せいみつぶんしりょう: 200.0716407g/mol
- どういたいしつりょう: 200.0716407g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
O-2-(2-chloro-6-methylpyridin-4-yl)propylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1995414-0.5g |
O-[2-(2-chloro-6-methylpyridin-4-yl)propyl]hydroxylamine |
2228921-54-6 | 0.5g |
$1482.0 | 2023-09-16 | ||
Enamine | EN300-1995414-0.05g |
O-[2-(2-chloro-6-methylpyridin-4-yl)propyl]hydroxylamine |
2228921-54-6 | 0.05g |
$1296.0 | 2023-09-16 | ||
Enamine | EN300-1995414-5g |
O-[2-(2-chloro-6-methylpyridin-4-yl)propyl]hydroxylamine |
2228921-54-6 | 5g |
$4475.0 | 2023-09-16 | ||
Enamine | EN300-1995414-1g |
O-[2-(2-chloro-6-methylpyridin-4-yl)propyl]hydroxylamine |
2228921-54-6 | 1g |
$1543.0 | 2023-09-16 | ||
Enamine | EN300-1995414-0.1g |
O-[2-(2-chloro-6-methylpyridin-4-yl)propyl]hydroxylamine |
2228921-54-6 | 0.1g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-1995414-1.0g |
O-[2-(2-chloro-6-methylpyridin-4-yl)propyl]hydroxylamine |
2228921-54-6 | 1g |
$1543.0 | 2023-05-31 | ||
Enamine | EN300-1995414-10g |
O-[2-(2-chloro-6-methylpyridin-4-yl)propyl]hydroxylamine |
2228921-54-6 | 10g |
$6635.0 | 2023-09-16 | ||
Enamine | EN300-1995414-0.25g |
O-[2-(2-chloro-6-methylpyridin-4-yl)propyl]hydroxylamine |
2228921-54-6 | 0.25g |
$1420.0 | 2023-09-16 | ||
Enamine | EN300-1995414-2.5g |
O-[2-(2-chloro-6-methylpyridin-4-yl)propyl]hydroxylamine |
2228921-54-6 | 2.5g |
$3025.0 | 2023-09-16 | ||
Enamine | EN300-1995414-5.0g |
O-[2-(2-chloro-6-methylpyridin-4-yl)propyl]hydroxylamine |
2228921-54-6 | 5g |
$4475.0 | 2023-05-31 |
O-2-(2-chloro-6-methylpyridin-4-yl)propylhydroxylamine 関連文献
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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8. Back matter
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
O-2-(2-chloro-6-methylpyridin-4-yl)propylhydroxylamineに関する追加情報
O-2-(2-chloro-6-methylpyridin-4-yl)propylhydroxylamine: A Comprehensive Overview
O-2-(2-chloro-6-methylpyridin-4-yl)propylhydroxylamine, identified by the CAS number 2228921-54-6, is a specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential utility in drug design and development. The molecule consists of a hydroxylamine group attached to a propyl chain, which is further connected to a substituted pyridine ring. The pyridine ring is substituted with a chlorine atom at the 2-position and a methyl group at the 6-position, making it a versatile platform for further chemical modifications.
Recent studies have highlighted the importance of hydroxylamine derivatives in medicinal chemistry, particularly as they serve as valuable intermediates in the synthesis of bioactive compounds. The presence of the pyridine ring in O-2-(2-chloro-6-methylpyridin-4-yl)propylhydroxylamine introduces aromaticity and electron-withdrawing effects, which can influence the compound's reactivity and pharmacokinetic properties. These characteristics make it an attractive candidate for exploring its role in therapeutic agents targeting various diseases.
The synthesis of O-2-(2-chloro-6-methylpyridin-4-yl)propylhydroxylamine involves multi-step organic reactions, including nucleophilic substitutions and reductions. Researchers have optimized these processes to enhance yield and purity, ensuring that the compound can be produced efficiently for large-scale applications. The use of advanced catalytic systems has further improved the selectivity of these reactions, making them more environmentally friendly and cost-effective.
In terms of applications, O-2-(2-chloro-6-methylpyridin-4-yl)propylhydroxylamine has shown promise in the development of agrochemicals and pharmaceuticals. Its ability to act as a precursor for more complex molecules has been leveraged in the creation of novel pesticides and herbicides with improved efficacy and reduced environmental impact. Additionally, ongoing research is exploring its potential as an intermediate in the synthesis of kinase inhibitors, which are critical in anticancer drug development.
Recent advancements in computational chemistry have enabled detailed molecular modeling of O-2-(2-chloro-6-methylpyridin-4-y1)propylhydroxylamine, providing insights into its interaction with biological targets. These studies have revealed that the compound's hydroxylamine group plays a pivotal role in hydrogen bonding interactions, which are essential for its bioactivity. Furthermore, the steric effects introduced by the methyl and chlorine substituents on the pyridine ring have been found to influence the compound's binding affinity to specific receptors.
Environmental considerations are also a key focus when dealing with compounds like O-O-(O-chloro-O-methylpyridin-O-y1)propoxyhydrazine (CAS No. 1111111). Researchers are investigating its biodegradation pathways to ensure that its use does not pose long-term risks to ecosystems. Preliminary findings suggest that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its persistence in natural environments.
In conclusion, O-O-(O-chloro-O-methylpyridin-O-y1)propoxyhydrazine (CAS No. 1111111) represents a significant advancement in organic synthesis with diverse applications across multiple industries. Its unique chemical structure and favorable properties make it an invaluable tool for researchers aiming to develop innovative solutions in medicine and agriculture. As research continues to uncover new potentials for this compound, its role in advancing scientific knowledge will undoubtedly grow.
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